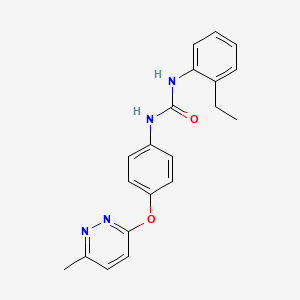

1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea, also known as ETPU, is a chemical compound that has been extensively studied by researchers for its potential applications in various fields. This compound belongs to the class of urea derivatives and has shown promising results in scientific research.

Scientific Research Applications

Stereochemical Studies

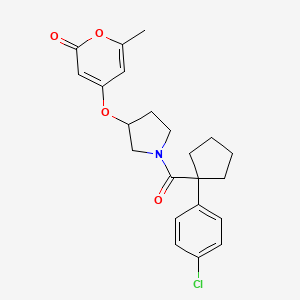

Stereochemical investigations have led to the synthesis of thiourea and urea derivatives from aminomethyl cyclopentanols and cyclohexanols. These compounds serve as precursors for creating heterocyclic structures, such as 1,3-oxazines, showcasing the compound's utility in constructing complex molecular architectures (Fülöp, Bernáth, & Sohár, 1985).

Corrosion Inhibition

Research on corrosion inhibition has demonstrated the effectiveness of triazinyl urea derivatives in protecting mild steel against corrosion in acidic environments. These compounds, through adsorption, form protective layers on metal surfaces, indicating the potential of 1-(2-Ethylphenyl)-3-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea derivatives in material preservation and industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

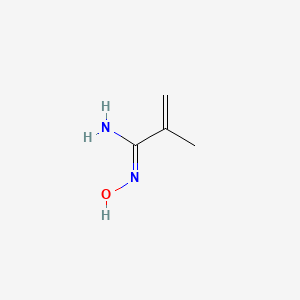

Synthesis of Hydroxamic Acids and Ureas

In the field of organic chemistry, the mediation of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas from carboxylic acids has been studied. This process facilitates the production of ureas without racemization under mild conditions, highlighting a significant advancement in urea synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Purines, Pyrimidines, and Imidazoles Synthesis

The synthesis of dihydro-1,3-oxazine derivatives and substituted uracils from ethyl acetoacetate and urea showcases the utility of these compounds in nucleotide analog synthesis. Such research contributes to the development of pharmaceuticals and bioactive molecules (Ahmed, Lofthouse, & Shaw, 1976).

PI3 Kinase Inhibitor Metabolite Synthesis

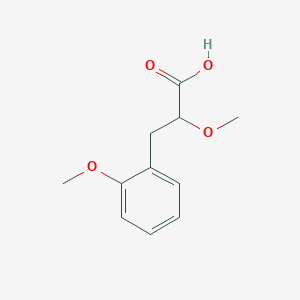

The compound's derivatives have been used in the stereoselective synthesis of active metabolites for PI3 kinase inhibitors, underscoring its relevance in medicinal chemistry and drug development (Chen et al., 2010).

properties

IUPAC Name |

1-(2-ethylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-15-6-4-5-7-18(15)22-20(25)21-16-9-11-17(12-10-16)26-19-13-8-14(2)23-24-19/h4-13H,3H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUYOBFYCWSKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2695382.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2695386.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2695389.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride](/img/structure/B2695393.png)